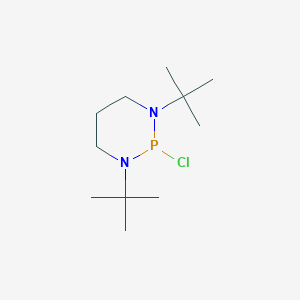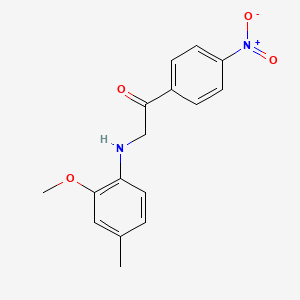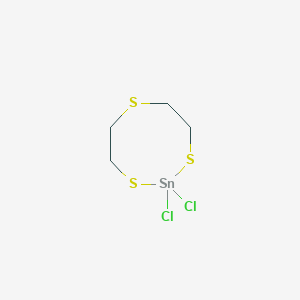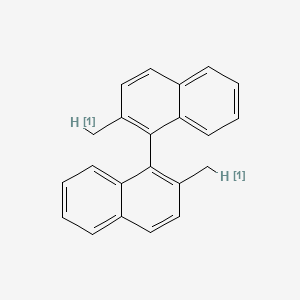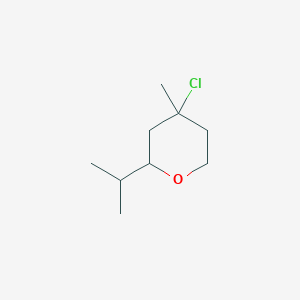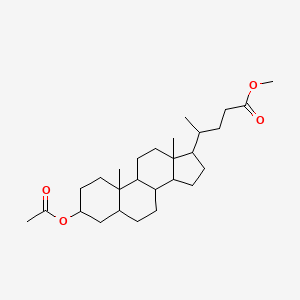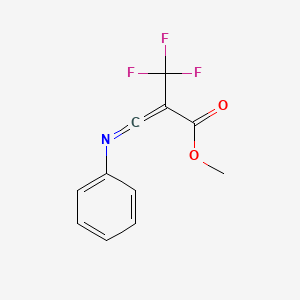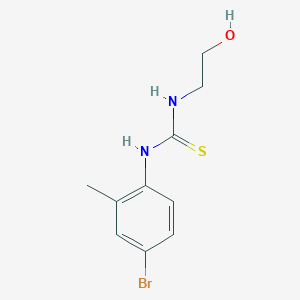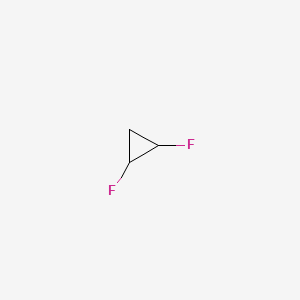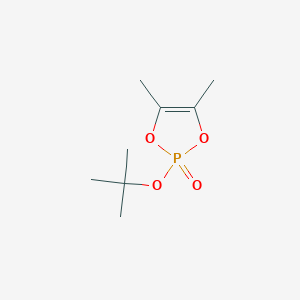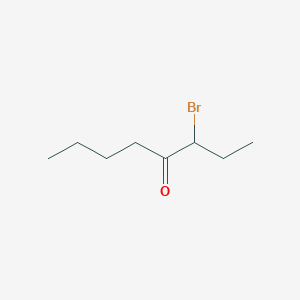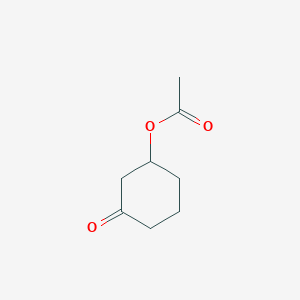
3-Acetoxycyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxycyclohexanone is an organic compound with the molecular formula C8H12O3 It is a derivative of cyclohexanone, where an acetoxy group is attached to the third carbon of the cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Acetoxycyclohexanone can be synthesized through several methods. One common approach involves the acetylation of cyclohexanone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the reaction, and advanced separation techniques like chromatography may be used to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetoxycyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to cyclohexanone or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Cyclohexanone, cyclohexanone carboxylic acid.
Reduction: Cyclohexanol, cyclohexane.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Acetoxycyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of fine chemicals and as a building block in polymer synthesis.
Mecanismo De Acción
The mechanism of action of 3-acetoxycyclohexanone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and cyclohexanone, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to modify the chemical environment and interact with enzymes or receptors.
Comparación Con Compuestos Similares
Cyclohexanone: The parent compound, lacking the acetoxy group.
Cyclohexanol: The reduced form of cyclohexanone.
Cyclohexanone carboxylic acid: An oxidized derivative.
Uniqueness: 3-Acetoxycyclohexanone is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
53164-77-5 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(3-oxocyclohexyl) acetate |
InChI |
InChI=1S/C8H12O3/c1-6(9)11-8-4-2-3-7(10)5-8/h8H,2-5H2,1H3 |
Clave InChI |
SHBSJXDUJMMRFE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)
